molecular formula C13H14F3N3O2S B10905815 Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

Cat. No.: B10905815
M. Wt: 333.33 g/mol
InChI Key: QDKKTOFBAYNNGT-UHFFFAOYSA-N
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Description

Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a fluorinated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an isopropyl group at position 2, a trifluoromethyl (CF₃) group at position 4, and a methyl thioacetate moiety at position 6. The pyrazolo-pyridine scaffold is a privileged structure in medicinal chemistry, often utilized in kinase inhibitors and antiviral agents due to its ability to mimic purine bases and engage in hydrogen bonding . This compound has been listed in chemical catalogs as a building block for combinatorial synthesis, though its commercial availability is currently discontinued .

Properties

Molecular Formula

C13H14F3N3O2S

Molecular Weight

333.33 g/mol

IUPAC Name

methyl 2-[2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate

InChI

InChI=1S/C13H14F3N3O2S/c1-7(2)19-5-8-9(13(14,15)16)4-10(17-12(8)18-19)22-6-11(20)21-3/h4-5,7H,6H2,1-3H3

InChI Key

QDKKTOFBAYNNGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine core.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.

    Thioether formation: The thioether linkage is formed by reacting the pyrazolopyridine intermediate with a suitable thiol compound.

    Esterification: The final step involves the esterification of the thioether intermediate with methanol to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction techniques to streamline the process.

Chemical Reactions Analysis

Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or alcohol derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate exhibit significant antimicrobial activity. Studies have shown that derivatives containing the pyrazolo[3,4-b]pyridine moiety possess potent antibacterial and antifungal properties. For instance, related studies have demonstrated varying degrees of microbial inhibition depending on structural modifications within the compound's framework .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has been explored extensively. Compounds in this class have shown efficacy against multiple cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its ability to modify biological activity through structural adjustments makes it a valuable building block in drug design .

Research Applications

The compound is utilized in various research settings to explore its pharmacological properties further. It is particularly useful in studies aimed at understanding the structure-activity relationship (SAR) within pyrazole-based compounds, which can lead to the discovery of novel therapeutic agents .

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer ActivityShowed effective cytotoxicity against K562 and MCF-7 cell lines with IC50 values in low micromolar range.
Synthesis & FunctionalizationDeveloped new synthetic routes for related compounds with enhanced biological profiles.

Mechanism of Action

The mechanism of action of Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate are compared to five analogs (Table 1), focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Substituents (Position 2,4) Thioacetate Group Molecular Formula Molecular Weight Purity Availability Key Features
Target Compound 2-isopropyl, 4-CF₃ Methyl ester C₁₄H₁₆F₃N₃O₂S 339.35* Unknown Discontinued High lipophilicity; steric bulk from isopropyl; metabolic stability from CF₃
Methyl 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate 2-isopropyl, 4-CF₂H Methyl ester C₁₃H₁₅F₂N₃O₂S 315.34 97% Available Reduced electron withdrawal vs. CF₃; lower molecular weight
2-[[2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl]acetic acid 2-propyl, 4-CF₃ Carboxylic acid C₁₁H₁₀F₃N₃O₂S 291.25 95% Available Increased hydrophilicity; potential for salt formation
2-[[2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl]acetic acid 2-ethyl, 4-CF₃ Carboxylic acid C₁₁H₁₀F₃N₃O₂S 291.25 95% Available Smaller alkyl chain; improved solubility vs. isopropyl
Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate 2,3-dimethyl, 4-CF₃ Methyl ester C₁₂H₁₂F₃N₃O₂S 323.30* 97% Available Dual methyl groups may enhance crystallinity; reduced steric hindrance

*Calculated based on substituent contributions.

Key Findings:

Substituent Effects on Bioactivity: The trifluoromethyl group at position 4 (target compound) provides stronger electron withdrawal than difluoromethyl (Compound A), enhancing stability but reducing solubility .

Thioacetate Functionalization :

  • The methyl ester (target) increases lipophilicity (logP ~2.5 estimated) compared to carboxylic acid analogs (logP ~1.2), favoring membrane permeability but requiring metabolic activation for prodrug applications .

Commercial Status :

  • The target compound’s discontinuation may relate to synthesis challenges (e.g., introducing isopropyl and CF₃ groups simultaneously) or superior performance of analogs like Compound A (difluoromethyl variant) in preclinical studies .

Biological Activity

Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate, with CAS number 1018166-69-2, is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core substituted with an isopropyl and trifluoromethyl group, along with a thioacetate moiety. Its molecular formula is C13H14F3N3O2SC_{13}H_{14}F_3N_3O_2S .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has been evaluated against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and lung cancer cells.

  • Inhibition of Tumor Cell Proliferation :
    • The compound exhibited significant antiproliferative activity with IC50_{50} values ranging from 1.48 to 18.36 μM across different cancer cell lines .
    • Comparative studies showed that it outperformed conventional chemotherapeutics like Doxorubicin in some assays.
  • Mechanism of Action :
    • Docking studies suggested that the compound interacts with key enzymes involved in tumor growth and angiogenesis, such as VEGFR-2 and EGFR .
    • The presence of the thioacetate group is believed to enhance its binding affinity to these targets.

Antiangiogenic Activity

The compound has also shown promise in inhibiting angiogenesis, a critical process in tumor progression. In vitro studies indicated that it significantly reduced VEGFR-2 expression in MCF-7 cells by 72–79% compared to control groups .

Case Studies

Several case studies have documented the biological effects of similar pyrazolo compounds:

  • Study on Acute Myelogenous Leukemia (AML) :
    • Compounds based on the pyrazolo scaffold have demonstrated potent inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in AML cells. The most potent derivatives achieved IC50_{50} values as low as 1.2 nM .
  • VEGFR-2 Inhibition :
    • A related study indicated that new pyrazole derivatives achieved IC50_{50} values against VEGFR-2 ranging from 0.56 to 1 μM, showcasing their potential as antiangiogenic agents .

Data Table: Biological Activity Summary

Activity Type Cell Line IC50_{50} (μM) Reference
AntiproliferativePC-31.48
AntiproliferativeMCF-718.36
VEGFR-2 InhibitionMCF-70.56
DHODH InhibitionAML Cells1.2

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